molecular formula C13H17NS B13912963 1-(4-Methylbenzenecarbothioyl)piperidine

1-(4-Methylbenzenecarbothioyl)piperidine

Cat. No.: B13912963
M. Wt: 219.35 g/mol
InChI Key: FPOUEQAENBYBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzenecarbothioyl)piperidine is a chemical compound with the molecular formula C13H17NS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

The synthesis of 1-(4-Methylbenzenecarbothioyl)piperidine typically involves the reaction of piperidine with 4-methylbenzenecarbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

1-(4-Methylbenzenecarbothioyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(4-Methylbenzenecarbothioyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenecarbothioyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. It may also interact with enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-Methylbenzenecarbothioyl)piperidine can be compared with other piperidine derivatives such as:

  • 1-(4-Fluorobenzyl)piperidine
  • 1-(3,4-Dichlorobenzyl)piperidine
  • 1-(4-Bromobenzyl)piperidine

These compounds share a similar piperidine core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique feature of this compound is the presence of the 4-methylbenzenecarbothioyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

(4-methylphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C13H17NS/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

FPOUEQAENBYBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N2CCCCC2

Origin of Product

United States

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